molecular formula C29H30N4O2S B2742766 2-(benzylthio)-N-(2-ethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894883-82-0

2-(benzylthio)-N-(2-ethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2742766
CAS No.: 894883-82-0
M. Wt: 498.65
InChI Key: LHVYBXKCRLHKAD-UHFFFAOYSA-N
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Description

The compound 2-(benzylthio)-N-(2-ethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex spirocyclic triazaspiro derivative. Its core structure comprises a 1,4,8-triazaspiro[4.5]deca-1,3-diene scaffold substituted with a benzylthio group at position 2, a phenyl group at position 3, and an N-(2-ethoxyphenyl)carboxamide moiety at position 6.

Properties

IUPAC Name

3-benzylsulfanyl-N-(2-ethoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O2S/c1-2-35-25-16-10-9-15-24(25)30-28(34)33-19-17-29(18-20-33)31-26(23-13-7-4-8-14-23)27(32-29)36-21-22-11-5-3-6-12-22/h3-16H,2,17-21H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVYBXKCRLHKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylthio)-N-(2-ethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure characterized by a triazaspiro framework. Its molecular formula can be represented as C28H28N4O2SC_{28}H_{28}N_4O_2S. The presence of the benzylthio and ethoxy groups contributes to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular Weight484.67 g/mol
SolubilitySoluble in DMSO
Log P (octanol-water)1.83
Melting PointNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the spirocyclic core and the introduction of functional groups using various reagents such as organolithium compounds and transition metal catalysts .

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds in the triazaspiro series. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .

In vitro assays demonstrated that certain derivatives exhibited IC50 values significantly lower than standard anticancer drugs like sorafenib, indicating their potential as effective therapeutic agents . Flow cytometry analyses revealed that these compounds induced apoptotic cell death and disrupted cell cycle progression in HeLa cells.

The precise mechanism of action for 2-(benzylthio)-N-(2-ethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways .

Study 1: Anticancer Activity Evaluation

In a study evaluating various benzylthio derivatives for anticancer activity, compounds structurally related to our target compound were tested against multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Study 2: Cardioprotective Effects

Another research effort explored the cardioprotective effects of triazaspiro compounds in models of myocardial infarction (MI). Compounds exhibiting mPTP inhibitory activity showed promise in reducing apoptotic rates in cardiac tissues during reperfusion injury . While not directly related to our compound, these findings suggest potential cardiovascular applications for similar triazaspiro structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,4,8-triazaspiro[4.5]deca-1,3-diene carboxamides , which are characterized by their spirocyclic framework and variable substituents. Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and reported activities.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Features
2-(benzylthio)-N-(2-ethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (Target) 2-(benzylthio), 3-phenyl, N-(2-ethoxyphenyl) C₃₀H₃₁N₅O₂S 525.67 g/mol Benzylthio enhances lipophilicity; ethoxy group may influence solubility
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (E972-0065) 2-(4-methoxyphenyl), 3-propylsulfanyl, N-(4-FPh) C₂₄H₂₇FN₄O₂S 454.57 g/mol Fluorophenyl enhances metabolic stability; methoxy improves membrane permeability
N-(2-ethoxyphenyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (E972-0265) 2-(methylsulfanyl), 3-phenyl, N-(2-ethoxyphenyl) C₂₃H₂₆N₄O₂S 422.55 g/mol Smaller substituents may reduce steric hindrance
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide 2-(4-methoxyphenyl), 3-methylsulfanyl, N-(diMeO) C₂₅H₂₈N₄O₄S 492.58 g/mol Multiple methoxy groups may enhance solubility and binding affinity

Key Findings:

Ethoxy and methoxy substituents on the aryl carboxamide (e.g., in E972-0265 and E972-0065) balance solubility and metabolic stability, with fluorinated derivatives (E972-0065) showing enhanced resistance to oxidative degradation .

Structural Analogues in Enzyme Inhibition: A structurally related compound, N-{2-[4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}quinoline-3-carboxamide, inhibits phospholipase D (PLDf/PLD2) activity in plants and mammals . This suggests that the triazaspiro scaffold may serve as a privileged structure for enzyme inhibition.

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., E972-0265) are more readily synthesized and scaled, as evidenced by their higher availability (24 mg vs. 8 mg for E972-0065) .

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